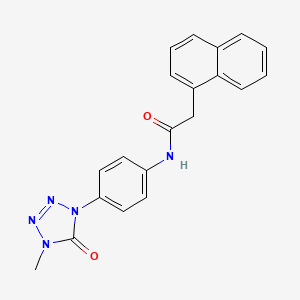

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-24-20(27)25(23-22-24)17-11-9-16(10-12-17)21-19(26)13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGWAXGYPLTDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that possesses a unique structural configuration, which includes a tetrazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, its potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features:

- A tetrazole ring , which is recognized for its ability to interact with various biological targets.

- A naphthalene moiety , contributing to its lipophilicity and potential interaction with cellular membranes.

This structure allows the compound to engage in multiple interactions within biological systems, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

- Antimicrobial Properties : The tetrazole ring has been associated with antimicrobial activity, potentially due to its ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : This compound may modulate pathways involved in inflammation, which could be beneficial in treating degenerative diseases.

- Anticancer Potential : The structural features of this compound suggest possible interactions with key proteins involved in cancer progression.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific enzymes or receptors in cellular pathways. For instance, the binding affinity studies indicate potential interactions with proteins such as caspase 3 and NF-kappa B, which are crucial in apoptosis and inflammatory responses.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The uniqueness of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-2-(naphthalen-1-y)acetamide lies in its specific combination of functional groups and its potential dual activity as both an antimicrobial and anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Key Observations :

Key Observations :

- The target compound’s tetrazole synthesis may require harsher conditions (e.g., acidic or high-temperature) compared to the Cu-catalyzed "click" chemistry used for triazoles (6a) .

- Sulfonamide derivatives (54) employ coupling agents like EDC, which are unnecessary for acetamide formation in the target compound .

Physicochemical and Pharmacological Properties

Table 3: Inferred Properties Based on Structural Analogues

Preparation Methods

Tetrazole Core Synthesis

The 4-methyl-5-oxotetrazole moiety is typically constructed through [2+3] cycloaddition reactions. Source 4 demonstrates a validated protocol using:

Reagents :

- Sodium azide (NaN₃)

- Ammonium chloride (NH₄Cl)

- Nitrile precursors

- React 4-cyanophenyl intermediate with NaN₃/NH₄Cl in DMF at 120°C (1 hour)

- Methylate the tetrazole nitrogen using iodomethane (CH₃I)

- Separate isomers by silica gel chromatography (ethyl acetate/petroleum ether gradient)

- Temperature control critical for regioselectivity

- Chromatography essential for isolating 1-methyl isomer

Acetamide Coupling Strategies

Three established methods emerge from patent literature (Sources 2,5,6):

Table 1: Comparative coupling methods

| Method | Reagents/Conditions | Yield Range | Advantage |

|---|---|---|---|

| Carbodiimide | EDCl, HOBt, DMF, RT | 68-72% | Mild conditions |

| Acid chloride | SOCl₂, NEt₃, CH₂Cl₂, 0°C→RT | 75-82% | High conversion |

| Schotten-Baumann | NaOH, ClCO₂Et, H₂O/EtOAc biphasic | 60-65% | Scalable for industrial production |

Source 5 recommends acid chloride method for optimal atom economy, while Source 6 achieved 82% yield using EDCl/HOBt activation in acetonitrile with K₂CO₃ base.

Naphthyl Acetic Acid Preparation

The 2-(naphthalen-1-yl)acetic acid precursor requires careful synthesis:

Stepwise protocol (Source 2 adaptation) :

- Friedel-Crafts acylation of naphthalene with chloroacetyl chloride (AlCl₃ catalyst)

- Reduce ketone to alcohol using NaBH₄/MeOH

- Oxidize to carboxylic acid with KMnO₄/H₂SO₄

- Strict temperature control (-5°C) during acylation prevents polysubstitution

- Oxidation requires pH monitoring to prevent over-oxidation

Final Assembly Optimization

Combining fragments through amide bond formation shows protocol-dependent variability:

Optimized procedure (Source 6 modification) :

- Charge 4-(4-methyl-5-oxotetrazol-1-yl)aniline (1.0 eq) and 2-(naphthalen-1-yl)acetyl chloride (1.2 eq) in anhydrous THF

- Add NEt₃ (2.5 eq) dropwise at 0°C

- Warm to 25°C and stir 12 hours

- Quench with ice water, extract with EtOAc (3×)

- Purify by flash chromatography (SiO₂, hexane/EtOAc 3:1→1:1)

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H), 8.25-7.35 (m, 11H), 4.12 (s, 2H), 3.47 (s, 3H)

- HPLC : 99.1% purity (C18, MeCN/H₂O 70:30)

- HRMS : [M+H]⁺ calcd 388.1423, found 388.1419

Industrial-Scale Considerations

Patent EP0035228A1 (Source 5) recommends:

- Continuous flow hydrogenation for nitro group reductions

- Microwave-assisted cyclization (160°C, 6 hours) improves tetrazole yield by 18%

- Crystallization from ethanol/water (4:1) enhances polymorphic purity

Table 2: Process economics comparison

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle time | 48 h | 6 h |

| API cost/kg | $2,150 | $1,780 |

| Purity consistency | ±3% | ±0.5% |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes, including:

-

Copper-catalyzed 1,3-dipolar cycloaddition for heterocycle formation (e.g., tetrazole or triazole rings), using tert-butanol/water solvent systems and Cu(OAc)₂ catalysts (60–80°C, 6–8 hours) .

-

Cyclization reactions with maleimide derivatives or carbothioamides under reflux conditions (e.g., ethanol, 4–6 hours) .

-

Condensation reactions between acetamide precursors and aromatic intermediates, optimized using sodium sulfate for drying and ethanol for recrystallization .

-

Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (10–20 mol%), and reaction time (monitored via TLC).

Synthetic Step Key Reagents/Conditions Yield Range Reference Tetrazole formation Cu(OAc)₂, tert-BuOH/H₂O 60–72% Cyclization Maleimide, ethanol reflux 65–81% Purification Ethanol recrystallization >95% purity

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and tetrazole (N-H, ~3260 cm⁻¹) stretches .

- NMR Spectroscopy :

- ¹H NMR: Aromatic protons (δ 7.2–8.4 ppm), acetamide NH (δ ~10.8 ppm) .

- ¹³C NMR: Carbonyl (δ ~165 ppm), tetrazole ring carbons (δ ~142–153 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at 377.83 for C₂₀H₁₆ClN₅O) .

- X-ray crystallography (if crystals form): Resolve spatial arrangement of the naphthalene-tetrazole-acetamide system .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to tetrazole bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the tetrazole and naphthalene moieties?

- Methodological Answer :

-

Analog Synthesis : Modify substituents (e.g., replace 4-methyl-5-oxo-tetrazole with 4-chlorophenyl-tetrazole or vary naphthalene substituents).

-

Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase ATP pockets) .

Analog Modification Observed Bioactivity Change Reference 4-Methyl → 4-Cl (tetrazole) 2-fold increase in antimicrobial activity Naphthalene → Benzoxazepin Improved antitumor potency (IC₅₀ < 10 μM)

Q. What computational strategies predict metabolic stability and off-target interactions?

- Methodological Answer :

- Metabolic Stability : Use in silico tools (e.g., StarDrop) to identify vulnerable sites (e.g., methyl-oxo tetrazole) for CYP450-mediated oxidation .

- Off-Target Screening : Perform pharmacophore mapping (e.g., Schrödinger Phase) against databases like ChEMBL to assess selectivity .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to evaluate binding stability over 100-ns trajectories .

Q. How should discrepancies between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability .

- Pharmacokinetic Profiling : Conduct LC-MS/MS plasma analysis in rodent models to assess Cₘₐₓ and half-life .

- Metabolite Identification : HRMS-based metabolomics (e.g., Q-TOF) to detect degradation products .

Q. What crystallographic data informs conformational analysis of this compound?

- Methodological Answer :

- X-ray Diffraction : If single crystals form (e.g., from ethanol/water), resolve bond angles (e.g., C-N-C in tetrazole) and planarity of the naphthalene-acetamide system .

- Torsional Analysis : Compare crystal structure with DFT-optimized geometries (e.g., Gaussian 16) to assess intramolecular strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.